Tripotassium hexathiocyanatochromate
Description
Tripotassium hexathiocyanatochromate(III) (K₃[Cr(SCN)₆], CAS: 15530-47-9) is a chromium(III) coordination complex featuring six thiocyanate (SCN⁻) ligands arranged in a distorted octahedral geometry around the central chromium ion. Key structural and electronic properties include:
- Bond Parameters: Cr–S distance = 2.51 Å, S–C = 1.69 Å, and C–N = 1.17 Å. The S–Cr–S bond angles (97° and 83°) indicate significant distortion from ideal octahedral symmetry .
- Electronic Structure: Mulliken charges reveal a charge distribution of Cr = +1.21, S = -0.30, C = -0.03, and N = -0.38, highlighting the polar nature of the Cr–S bonds .
- Spectroscopic Data: UV/Vis absorption peaks at 564 nm, 419 nm, 309 nm, 234 nm, and 218 nm in aqueous solution, with the higher-energy bands attributed to ligand-to-metal charge transfer (LMCT) transitions .
- Excitation Energy: Vertical excitation energy for the quartet ground state is 162 kJ/mol, reduced to 136 kJ/mol after vibrational relaxation .
Properties
CAS No. |
14282-33-8 |
|---|---|
Molecular Formula |
C6CuK3N6S6-2 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
tripotassium;copper(1+);hexathiocyanate |
InChI |
InChI=1S/6CHNS.Cu.3K/c6*2-1-3;;;;/h6*3H;;;;/q;;;;;;4*+1/p-6 |
InChI Key |
KAAVWXSZZIBXER-UHFFFAOYSA-H |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[K+].[Cu+] |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[K+].[Cu+] |
Other CAS No. |
14282-33-8 |
Synonyms |
tripotassium hexathiocyanatochromate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Dipotassium Hexafluorotitanate (K₂[TiF₆], CAS: 16919-27-0)
- Metal and Oxidation State : Titanium(IV) vs. Chromium(III). The higher oxidation state of Ti(IV) in K₂[TiF₆] contrasts with Cr(III) in K₃[Cr(SCN)₆].
- Ligand Geometry : The [TiF₆]²⁻ ion adopts a regular octahedral geometry, unlike the distorted structure of [Cr(SCN)₆]³⁻. Fluoride ligands (smaller ionic radius, stronger field) create a more symmetric environment compared to thiocyanate .
- Safety Profile : K₂[TiF₆] is classified under GHS05 (corrosive) and GHS07 (harmful), whereas safety data for K₃[Cr(SCN)₆] remains unspecified in available literature .
Hypothetical Hexacyanochromate(III) (K₃[Cr(CN)₆])
- Geometry : Regular octahedral geometry expected due to minimal ligand steric effects compared to the bulkier SCN⁻ ligands in K₃[Cr(SCN)₆].
Spectroscopic and Computational Comparisons
Iron(III) Thiocyanate Complexes (e.g., [Fe(SCN)]ⁿ⁺)
- Ligand Binding Mode : Iron(III) typically binds SCN⁻ through nitrogen (isothiocyanate), unlike chromium(III)’s sulfur coordination. This difference alters charge transfer dynamics and absorption spectra .
- UV/Vis Profiles : Iron(III) thiocyanate complexes exhibit intense red coloration due to LMCT bands, whereas K₃[Cr(SCN)₆]’s absorption at 564 nm suggests complementary green hues .
Hexaaquachromium(III) ([Cr(H₂O)₆]³⁺)
- Ligand Field Effects : Water (H₂O) is a weaker field ligand than SCN⁻, resulting in smaller Δ₀ and higher-energy d-d transitions.
- Geometry : [Cr(H₂O)₆]³⁺ is closer to ideal octahedral symmetry, lacking the distortions seen in K₃[Cr(SCN)₆] .
Tabulated Comparative Data
| Property | K₃[Cr(SCN)₆] | K₂[TiF₆] | [Fe(SCN)]ⁿ⁺ | [Cr(H₂O)₆]³⁺ |
|---|---|---|---|---|
| Geometry | Distorted octahedral | Regular octahedral | Variable (N-coordination) | Near-ideal octahedral |
| Ligand Type | S-bonded SCN⁻ | F⁻ | N-bonded SCN⁻ | H₂O |
| UV/Vis Peaks (nm) | 564, 419, 309, 234, 218 | Not reported | ~450–500 (LMCT) | ~575 (d-d transitions) |
| Excitation Energy | 162 kJ/mol (vertical) | N/A | N/A | N/A |
| Safety (GHS) | Not specified | GHS05, GHS07 | Corrosive (typical) | Non-hazardous (aqueous) |
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